2-Methyl-1-(2-methylpropyl)-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

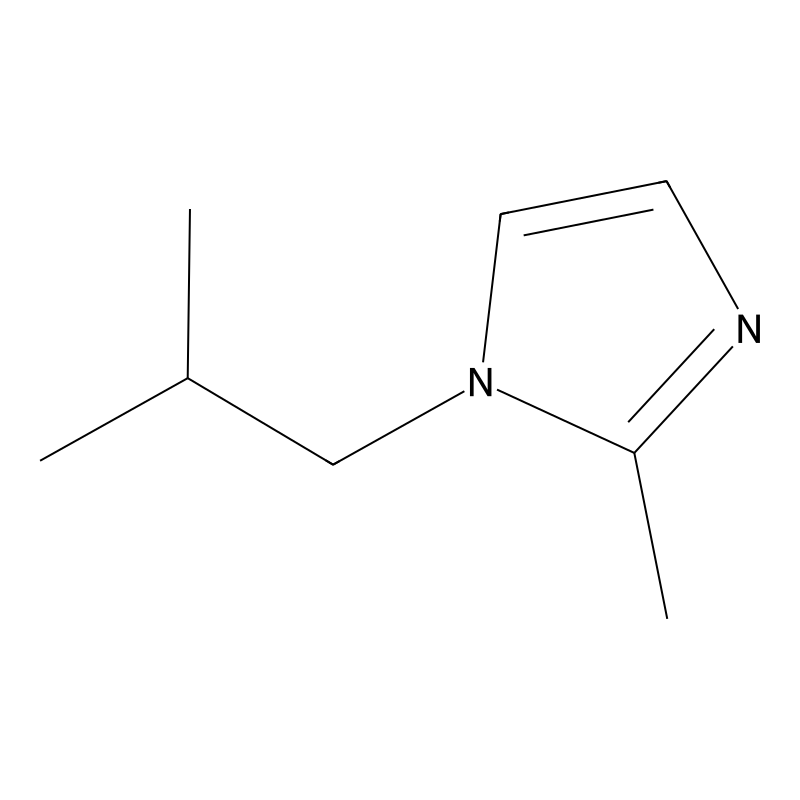

Chemical Structure

2-Methyl-1-(2-methylpropyl)-1H-imidazole is a heterocyclic organic compound. It belongs to the class of compounds known as imidazoles, which contain a five-membered ring with two nitrogen atoms and three carbon atoms. The specific structure of this molecule features a methyl group attached to the second carbon of the imidazole ring and an isobutyl group (2-methylpropyl) attached to the first nitrogen atom PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-1-2-methylpropyl-1H-imidazole.

Potential Research Areas

Given the structural similarity of 2-Methyl-1-(2-methylpropyl)-1H-imidazole to other biologically active imidazole derivatives, potential research areas could include:

- Medicinal chemistry: Investigating its potential as a scaffold for drug discovery due to the presence of the imidazole ring, a common functional group in many pharmaceuticals NCBI: .

- Material science: Exploring its properties for applications in areas like ionic liquids or organic catalysts due to the presence of the nitrogen atoms in the ring structure ScienceDirect.

2-Methyl-1-(2-methylpropyl)-1H-imidazole is an organic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of 138.21 g/mol. This compound features a methyl group and a branched alkyl chain (2-methylpropyl) attached to the imidazole ring, which contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science .

The reactivity of 2-Methyl-1-(2-methylpropyl)-1H-imidazole can be attributed to the presence of the imidazole ring, which can undergo various chemical transformations. Common reactions include:

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, making it useful as a building block for synthesizing more complex molecules.

- Acid-Base Reactions: The nitrogen atoms in the imidazole ring can act as bases, allowing the compound to interact with acids and form salts.

- Condensation Reactions: It can also engage in condensation reactions, potentially forming larger heterocyclic compounds or polymers when reacted with appropriate reagents .

Several methods have been proposed for synthesizing 2-Methyl-1-(2-methylpropyl)-1H-imidazole:

- Nucleophilic Substitution: One common approach involves the nucleophilic substitution of an appropriate halide with an imidazole derivative.

- Cyclization Reactions: The synthesis may also be achieved through cyclization reactions involving precursors that contain both alkyl and imidazole functionalities.

- Patent Methods: Various patented processes outline specific conditions and reagents that optimize yield and purity during synthesis .

The applications of 2-Methyl-1-(2-methylpropyl)-1H-imidazole span multiple domains:

- Pharmaceuticals: It serves as a building block for developing new pharmaceutical agents due to its unique structural properties.

- Coatings and Polymers: The compound is utilized as an additive in coatings and polyurethane production, enhancing properties such as durability and resistance to environmental factors .

- Catalysis: It may also find use as a catalyst in

Several compounds share structural similarities with 2-Methyl-1-(2-methylpropyl)-1H-imidazole. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Imidazole, 2-methyl-1-propyl | C7H12N2 | Lacks the branched alkyl chain; simpler structure |

| 1-Isobutyl-2-methylimidazole | C8H12N2 | Similar branched structure; used in coatings |

| 1-Methylimidazole | C4H6N2 | Smaller size; widely studied for biological activity |

Uniqueness of 2-Methyl-1-(2-methylpropyl)-1H-imidazole:

This compound's uniqueness lies in its specific combination of a branched alkyl group with the imidazole ring, which may enhance its solubility and reactivity compared to simpler analogs. Its potential applications in pharmaceuticals and materials science highlight its importance in ongoing research efforts .